molecular formula C14H16N2O2 B2974605 Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate CAS No. 1018135-61-9

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate

Cat. No.: B2974605
CAS No.: 1018135-61-9
M. Wt: 244.294
InChI Key: XJBXMQJETOGQHQ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate is a quinoline derivative characterized by a methyl group at position 2, an amino group at position 4, and a propan-2-yl ester at position 6 of the quinoline core. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, with substituent positions critically influencing their efficacy .

Properties

IUPAC Name

propan-2-yl 4-amino-2-methylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8(2)18-14(17)10-4-5-13-11(7-10)12(15)6-9(3)16-13/h4-8H,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBXMQJETOGQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate typically involves the reaction of 4-amino-2-methylquinoline-6-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst to facilitate esterification. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of strong acids, such as sulfuric acid or hydrochloric acid, as catalysts is common. The process is optimized to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its reactivity.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substitution Patterns and Structural Analogues

The following table summarizes key structural differences between the target compound and analogous quinoline derivatives:

Compound Name Position 2 Position 4 Position 6 Functional Group Molecular Weight (g/mol) Key References
Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate Methyl Amino Propan-2-yl ester Ester ~289.3 (estimated)
Ethyl 4-amino-2-methylquinoline-6-carboxylate Methyl Amino Ethyl ester Ester 260.3
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Phenyl Methoxy Methyl ester Ester 309.3
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid 4-Isopropylphenyl Chloro Carboxylic acid Acid 315.8
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid 2-Methylphenyl Chloro Carboxylic acid Acid 297.7
Methyl 6-amino-4-hydroxyquinoline-2-carboxylate Methyl Hydroxy Methyl ester Ester 218.2

Key Observations :

  • Ester vs. Acid: Carboxylic acid derivatives (e.g., 6-chloro-2-arylquinoline-4-carboxylic acids) exhibit higher polarity and lower bioavailability compared to ester derivatives like the target compound .
  • Amino Group: The 4-amino group in the target compound may enhance hydrogen-bonding interactions with biological targets, unlike methoxy or chloro substituents in analogues .

Biological Activity

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antitubercular properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline ring with an amino group and a carboxylate moiety, which significantly influence its biological activity. The unique substitution pattern on the quinoline ring enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is primarily attributed to its ability to interfere with bacterial cell wall synthesis.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Mycobacterium tuberculosis8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including lung (H-460), colon (HT-29), and liver (HepG2) cancer cells. The antiproliferative effect is linked to the compound's ability to disrupt cellular signaling pathways involved in cell growth and survival.

Case Study: Anticancer Efficacy

In a study assessing the efficacy of this compound against cancer cell lines, it was found to have IC50 values significantly lower than established chemotherapeutics:

Cancer Cell LineIC50 Value (µM)Comparison with Control
H-4600.553-fold more potent than gefitinib
HT-290.335-fold more potent than gefitinib
HepG21.24Comparable to standard treatments

Antitubercular Activity

This compound has shown promising results as an antitubercular agent . Its activity against Mycobacterium tuberculosis indicates potential for development as a new therapeutic option for tuberculosis treatment.

Research Findings on Antitubercular Activity

In studies conducted on various strains of M. tuberculosis, the compound demonstrated significant inhibitory effects, with an MIC comparable to existing antitubercular drugs.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes critical for bacterial cell wall synthesis.
  • Apoptosis Induction : In cancer cells, it activates pathways leading to programmed cell death.
  • Targeting Resistance Mechanisms : It may overcome resistance mechanisms in M. tuberculosis by targeting specific metabolic pathways.

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